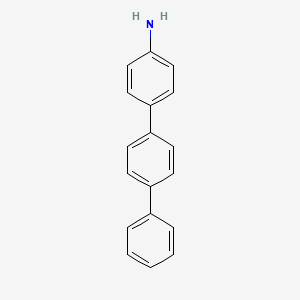

4-Amino-p-terphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 506440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGIXVUZFPZOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325424 | |

| Record name | 4-Amino-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7293-45-0 | |

| Record name | 7293-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-p-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-p-terphenyl CAS number 7293-45-0 properties

An In-Depth Technical Guide to 4-Amino-p-terphenyl (CAS 7293-45-0): Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 7293-45-0), also known by its IUPAC name [1,1':4',1''-terphenyl]-4-amine, is a polycyclic aromatic amine with a rigid, conjugated backbone.[1][2] This structure imparts a unique combination of thermal stability, electrochemical activity, and photophysical properties, positioning it as a molecule of significant interest. While its primary applications lie within the realm of materials science—particularly as a building block for organic semiconductors and a component in Organic Light-Emitting Diodes (OLEDs)—its terphenyl scaffold and reactive amino functionality also present opportunities for exploration in medicinal chemistry.[3][4][5] This guide provides an in-depth analysis of its physicochemical properties, proven synthesis methodologies, spectroscopic signature, core applications, and safety protocols, tailored for researchers and development scientists.

Physicochemical and Molecular Properties

The properties of this compound are a direct consequence of its molecular architecture: a central benzene ring para-substituted with a phenyl group and an aniline group. This extended π-system is responsible for its electronic properties, while the terminal amine provides a site for chemical modification and influences intermolecular interactions.

Table 1: Core Properties and Identifiers

| Property | Value / Identifier | Source(s) |

| CAS Number | 7293-45-0 | [1][6] |

| IUPAC Name | [1,1':4',1''-terphenyl]-4-amine | [1] |

| Synonyms | 4-(4-phenylphenyl)aniline, 4-Aminoterphenyl | [2][7] |

| Molecular Formula | C₁₈H₁₅N | [2][5] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| Appearance | White to light yellow/orange crystalline powder | [3][4][6] |

| Melting Point | 198-202 °C | [3][6] |

| Boiling Point | 398.2 ± 11.0 °C (Predicted) | [8] |

| Density | ~1.103 g/cm³ (Predicted) | [5][8] |

| InChI Key | ATGIXVUZFPZOHP-UHFFFAOYSA-N | [1][2] |

| SMILES | Nc1ccc(cc1)-c2ccc(cc2)-c3ccccc3 | [9] |

| Purity (Typical) | >97% (GC) | [3][6] |

Solubility Profile: Quantitative solubility data for this compound is not extensively published. However, based on its structure and the properties of the parent p-terphenyl, a qualitative profile can be expertly inferred.[10] The large, nonpolar terphenyl core suggests it is insoluble in water but should exhibit good solubility in nonpolar aromatic solvents like toluene and hot benzene, as well as chlorinated solvents such as dichloromethane and chloroform. The presence of the polar amino group may also confer solubility in polar aprotic solvents like tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Its solubility in alcohols like ethanol is likely limited but may increase with heating.[10]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached via classical methods or modern cross-coupling strategies. The choice of method depends on the desired scale, purity requirements, and available starting materials.

Classical Approach: Nitration and Reduction

A well-established, two-step synthesis involves the electrophilic nitration of commercially available p-terphenyl, followed by the reduction of the resulting nitro group.[8]

Mechanism Rationale: The nitration of p-terphenyl preferentially occurs at the 4-position (para to the existing phenyl substituent) due to the directing effects of the phenyl groups and steric hindrance at the ortho positions.[8] Subsequent reduction of the aromatic nitro group to a primary amine is a high-yielding and clean transformation, commonly achieved with reducing agents like tin(II) chloride or through catalytic hydrogenation.[6][11]

Experimental Protocol (Adapted from Allen & Burness, 1949) [8]

-

Nitration of p-Terphenyl:

-

In a flask equipped with a stirrer and dropping funnel, dissolve p-terphenyl in glacial acetic acid and heat to 98 °C.

-

Slowly add a solution of fuming nitric acid (d. 1.59) dropwise, maintaining the temperature below 100 °C.

-

After the addition is complete, maintain the temperature for 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture and pour it into a large volume of cold water to precipitate the crude 4-nitro-p-terphenyl.

-

Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from glacial acetic acid or a suitable solvent to obtain pure 4-nitro-p-terphenyl (m.p. 212-213 °C).

-

-

Reduction to this compound:

-

Create a suspension of the purified 4-nitro-p-terphenyl in ethanol.

-

Add a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the mixture and carefully neutralize with a strong base (e.g., concentrated NaOH or KOH solution) to precipitate the free amine. Caution: This neutralization is highly exothermic.

-

Filter the resulting solid, wash extensively with water to remove inorganic salts, and dry.

-

The crude this compound can be purified by recrystallization (e.g., from ethanol) or sublimation to yield a crystalline solid with a melting point of 197-198 °C.[8]

-

Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For greater versatility and milder reaction conditions, the Suzuki-Miyaura cross-coupling is the state-of-the-art method. This approach constructs the terphenyl backbone by forming a C-C bond between an aryl halide and an arylboronic acid. A plausible strategy involves coupling 4-aminophenylboronic acid with 4-bromobiphenyl.

Mechanism Rationale: This reaction proceeds via a well-understood catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[12] This method offers excellent functional group tolerance, allowing the free amino group to be present during the coupling.

Representative Experimental Protocol:

-

Reaction Setup: To a Schlenk flask, add 4-bromobiphenyl (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).[13][14]

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).[14]

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[12] Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

-

Reaction Execution: Heat the mixture to reflux (typically 85-100 °C) under an inert atmosphere and stir overnight (12-24 hours).[12]

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

-

Caption: Suzuki-Miyaura Synthesis Workflow.

Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The molecule's structure gives rise to a distinct and predictable spectral signature.

Caption: Structure of this compound.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 7.8 ppm | Multiple distinct signals corresponding to the three different aromatic rings. Protons ortho to the -NH₂ group will be the most upfield. |

| Amine Protons (-NH₂) | 3.5 - 4.5 ppm (broad s) | A broad singlet, exchangeable with D₂O. The chemical shift is solvent-dependent. | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | 115 - 150 ppm | Multiple signals for the aromatic carbons. The carbon directly attached to the nitrogen (C-N) will be significantly deshielded (~145-150 ppm). |

| FTIR | N-H Stretch | 3350-3500 cm⁻¹ (two bands) | Characteristic symmetric and asymmetric stretching of a primary aromatic amine.[4] |

| Aromatic C-H Stretch | >3000 cm⁻¹ | Typical for sp² C-H bonds. | |

| Aromatic C=C Stretch | 1500-1600 cm⁻¹ | Multiple sharp bands corresponding to the vibrations of the benzene rings. | |

| C-N Stretch | 1250-1350 cm⁻¹ | Stretching vibration of the aryl-amine bond. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 245 | Corresponds to the molecular weight of the compound.[3] |

Key Applications in Materials Science

The primary utility of this compound is as a functional unit in advanced organic materials, driven by its rigid, conjugated structure which facilitates efficient charge transport.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, maintaining a balance between electron and hole injection and transport is critical for high efficiency.[15] this compound and its derivatives are frequently employed as hole-transporting materials (HTMs) .[5][7]

Functional Rationale:

-

Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of this compound is well-aligned with the work function of common anodes (like ITO), facilitating efficient injection of holes.[16]

-

Charge Mobility: The extended π-conjugation across the terphenyl backbone provides a pathway for holes to move efficiently from the anode towards the emissive layer.

-

Thermal Stability: The rigid terphenyl structure contributes to a high glass transition temperature (Tg), which is essential for preventing morphological changes in the device during operation and enhancing its lifetime.[17]

Caption: Role of this compound as an HTL in an OLED.

Organic Semiconductors and Photoconductors

The same properties that make it an excellent HTL also make this compound a valuable building block for broader organic semiconductor applications, including organic field-effect transistors (OFETs) and photoconductive films for imaging.[5] The ability to form stable, uniform thin films is a critical advantage in the fabrication of these devices.

Chemical Reactivity and Potential in Medicinal Chemistry

While its primary role is in materials science, the this compound scaffold is of interest to drug development professionals. The terphenyl core is found in some natural products with documented biological activity, and the amino group serves as a versatile chemical handle for derivatization.[18]

-

Reactivity of the Amino Group: As a primary aromatic amine, the nitrogen is nucleophilic and can undergo standard transformations such as N-acylation, N-alkylation, sulfonylation, and diazotization to access a wide array of derivatives.[4][11]

-

Scaffold for Drug Discovery: Natural and synthetic p-terphenyls have been reported to exhibit cytotoxic, antioxidant, and antimicrobial activities.[18] Furthermore, aminophenol derivatives are widely studied for various biological effects, including analgesic and anticancer properties.[19][20][21] Therefore, this compound represents a rigid, lipophilic scaffold that can be systematically decorated to explore new chemical space and develop novel therapeutic candidates.

Safety, Handling, and Storage

As with any research chemical, proper handling of this compound is essential.

Table 3: GHS Hazard Information

| Pictogram | Code | Hazard Statement | Source(s) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS07 | H315 : Causes skin irritation | [2] |

| H319 : Causes serious eye irritation | [2][3] | ||

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS09 | H410 : Very toxic to aquatic life with long lasting effects | [2] |

Handling Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[3]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

For long-term stability and to prevent oxidation of the amino group, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Conclusion

This compound is a multifunctional molecule whose value is rooted in its unique electronic structure and chemical reactivity. It is a cornerstone material for the development of high-performance OLEDs and organic semiconductors. Beyond this, its potential as a scaffold for the synthesis of novel compounds makes it a valuable platform for researchers in both materials science and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in advanced applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 350072, this compound. Retrieved from [Link].

-

Allen, C. F. H., & Burness, D. M. (1949). The Nitration of Terphenyls. The Journal of Organic Chemistry, 14(1), 175–178. Available at: [Link].

-

ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link].

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link].

-

Culling, P., Gray, G. W., & Lewis, D. (1960). The nitration of p-terphenyl in glacial acetic acid. Journal of the Chemical Society, 1547. Available at: [Link].

-

ResearchGate. (n.d.). 1H NMR and 13C NMR data of compounds 3-4. Retrieved from [Link].

-

NIST WebBook. (n.d.). p-Terphenyl, 4,4''-diamine. Retrieved from [Link].

-

Lisovskaya, V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

-

Tsuchiya, N., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry. Available at: [Link].

-

ResearchGate. (n.d.). Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. Retrieved from [Link].

-

ResearchGate. (n.d.). FTIR spectra of synthesized terphenyls. Retrieved from [Link].

-

Al-Zaydi, K. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. Available at: [Link].

-

Liu, J., et al. (2013). Structural diversity and biological activity of natural p-terphenyls. Journal of Natural Products. Available at: [Link].

-

UIV OLED. (n.d.). Demystifying the five major materials of OLED. Retrieved from [Link].

-

Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. Available at: [Link].

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link].

-

Royal Society of Chemistry. (n.d.). Supporting Information for A novel porphyrinic photosensitizer.... Retrieved from [Link].

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link].

-

ResearchGate. (n.d.). Typical hole transporting materials for OLED devices. Retrieved from [Link].

-

Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link].

-

ResearchGate. (n.d.). Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues. Retrieved from [Link].

-

MDPI. (2023). Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter.... Retrieved from [Link].

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link].

-

ACS Publications. (n.d.). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs.... Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7115, p-Terphenyl. Retrieved from [Link].

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link].

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.... Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. p-Terphenyl, 4,4''-diamine [webbook.nist.gov]

- 3. This compound | C18H15N | CID 350072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The nitration of terphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. sunshine-oled.com [sunshine-oled.com]

- 16. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthesis and Characterization of 4-Amino-p-terphenyl

Abstract

4-Amino-p-terphenyl is a vital molecular building block in the fields of materials science and drug development, prized for its rigid, conjugated structure and reactive amino functionality. Its applications range from the synthesis of advanced polymers and Covalent Organic Frameworks (COFs) to its use as a scaffold in organic electronics for hole-transport materials in OLEDs.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of two robust synthetic pathways for obtaining this compound: a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy and a classical nitration-reduction sequence starting from p-terphenyl. Each methodology is presented with detailed, step-by-step protocols, accompanied by an expert analysis of the causality behind experimental choices. Furthermore, this document outlines a comprehensive characterization workflow, including NMR, IR, and Mass Spectrometry, to ensure the structural integrity and purity of the final product.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₈H₁₅N, is an aromatic amine consisting of a central benzene ring substituted with two phenyl groups in the para position, and an amino group on one of the terminal phenyl rings.[3][4] This structure imparts a unique combination of properties: the p-terphenyl core provides a rigid, planar, and electronically conjugated system, while the terminal amino group offers a reactive site for further chemical modification and polymerization.[1]

These characteristics make this compound a highly sought-after intermediate in several advanced scientific domains:

-

Organic Electronics: The conjugated terphenyl backbone facilitates charge transport, making it a valuable component in the design of hole-transport layers for Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices.[2]

-

Advanced Polymers & Porous Materials: The amino group serves as a crucial anchor point for polymerization reactions. It is a key building block for creating highly ordered, porous materials like Covalent Organic Frameworks (COFs), which have applications in gas storage, catalysis, and separation technologies.[1]

-

Fluorescent Dyes and Probes: The terphenyl scaffold is inherently fluorescent, and modification via the amino group allows for the synthesis of novel dyes and probes for biological imaging and sensing applications.

This guide aims to provide a comprehensive and practical resource for the laboratory-scale synthesis and rigorous characterization of this important compound, empowering researchers to produce high-purity material for their specific applications.

Synthetic Methodologies

The synthesis of this compound can be approached from several angles. We will explore two of the most reliable and well-established routes: a modern cross-coupling approach that builds the carbon skeleton strategically, and a classic functional group interconversion method.

Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between aryl groups.[5] This route offers high yields and functional group tolerance. A logical strategy involves a sequential, site-selective double Suzuki coupling to construct the unsymmetrical terphenyl core.[5][6][7]

Causality Behind the Strategy: This approach builds the molecular framework with precision. By starting with a di-halogenated benzene derivative where the halogens have different reactivities (e.g., iodine and bromine), we can perform sequential couplings. The first coupling occurs at the more reactive C-I bond, and the second at the C-Br bond. Introducing an amino-substituted boronic acid in the final step directly yields the target molecule. This avoids having to protect and deprotect the amine, streamlining the synthesis.

Caption: Synthetic workflow for this compound via sequential Suzuki coupling.

Step 1: Synthesis of 4-Bromo-4'-phenylbiphenyl (Intermediate F)

-

Reactor Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 1-bromo-4-iodobenzene (1.0 eq), phenylboronic acid (1.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-3 mol%).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq), dissolved in the water.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the 1-bromo-4-iodobenzene is consumed.

-

Work-up (Intermediate): Cool the reaction to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Synthesis of this compound (Product G)

-

Reactor Setup: To the flask containing the crude 4-bromo-4'-phenylbiphenyl, add 4-aminophenylboronic acid (or its pinacol ester equivalent, 1.1 eq).

-

Reagent Addition: Add fresh palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%), base (Na₂CO₃, 2.0 eq), and the degassed solvent system (toluene/water).

-

Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours, monitoring by TLC.

-

Final Work-up and Purification: After cooling, separate the organic layer. The crude product often precipitates from the mixture upon cooling. Filter the solid and wash with water, then a cold, non-polar solvent like hexane to remove non-polar impurities. The crude solid should be purified further by recrystallization (e.g., from ethanol or a toluene/ethanol mixture) to yield pure this compound as a white to light-yellow powder.

Route B: Nitration and Subsequent Reduction of p-Terphenyl

This classical approach relies on the functionalization of a readily available hydrocarbon backbone, p-terphenyl. It involves an electrophilic aromatic substitution (nitration) followed by a standard reduction of the nitro group.[8]

Causality Behind the Strategy: The terphenyl system is activated towards electrophilic substitution. Nitration occurs selectively at the para-positions of the terminal rings (4 and 4''). By controlling the stoichiometry of the nitrating agent and reaction conditions, mono-nitration can be favored.[8] The subsequent reduction of the nitro group to an amine is a high-yielding and reliable transformation, commonly achieved with reagents like tin(II) chloride or through catalytic hydrogenation.[9]

Caption: Synthetic workflow via nitration and reduction of p-terphenyl.

Step 1: Synthesis of 4-Nitro-p-terphenyl

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve p-terphenyl (1.0 eq) in glacial acetic acid.

-

Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. A yellow precipitate of 4-nitro-p-terphenyl should form.

-

Work-up and Purification: Pour the reaction mixture into a large volume of ice-cold water. Filter the resulting yellow solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid in a vacuum oven. This product is often pure enough for the next step.

Step 2: Reduction to this compound

-

Reactor Setup: Suspend the 4-nitro-p-terphenyl (1.0 eq) in ethanol in a round-bottom flask.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the suspension. Slowly add concentrated hydrochloric acid (HCl) and then heat the mixture to reflux (approx. 70-80 °C) for 3-4 hours. The yellow suspension should dissolve to form a clear solution.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. Slowly neutralize the acid by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is basic (pH > 10). A white precipitate will form.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude solid should be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Caption: General workflow for the purification and characterization of this compound.

Summary of Characterization Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property / Technique | Expected Value / Observation |

| Molecular Formula | C₁₈H₁₅N[3] |

| Molecular Weight | 245.32 g/mol [10] |

| Appearance | White to light yellow or light orange crystalline powder |

| Melting Point | 198-202 °C[2][10] (A sharp melting point within this range indicates high purity) |

| ¹H NMR (in CDCl₃ or DMSO-d₆) | Aromatic Protons (approx. 6.5-7.8 ppm): Complex multiplets corresponding to the protons on the three phenyl rings. Protons on the amine-substituted ring will be shifted upfield compared to the others. Amine Protons (-NH₂): A broad singlet, typically between 3.5-5.5 ppm (position is solvent and concentration dependent). |

| ¹³C NMR (in CDCl₃ or DMSO-d₆) | Aromatic Carbons (approx. 115-150 ppm): Multiple signals corresponding to the 18 carbons of the terphenyl framework. The carbon attached to the amino group (C-NH₂) will be significantly shielded (lower ppm value) compared to other substituted aromatic carbons.[3] |

| IR Spectroscopy (KBr or ATR) | N-H Stretch: A characteristic pair of sharp peaks around 3350-3450 cm⁻¹ for the primary amine. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aromatic C=C Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.[3][11] |

| Mass Spectrometry (EI or ESI) | Molecular Ion (M⁺): A prominent peak at m/z = 245, corresponding to the molecular weight of the compound.[3][4] |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and eye irritation.[3] All synthetic and handling procedures should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed two effective and reproducible strategies for the synthesis of this compound: a modern, convergent approach using Suzuki-Miyaura cross-coupling and a traditional, linear synthesis via nitration and reduction. The causality behind reagent and pathway selection has been explained to provide a deeper understanding of the synthetic chemistry. Furthermore, a comprehensive analytical workflow has been presented to ensure the final product meets the high standards of purity and structural integrity required for its advanced applications in materials science and beyond. By following these protocols and characterization methods, researchers can reliably produce and validate high-quality this compound for their scientific endeavors.

References

-

Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols . Taylor & Francis Online. [Link]

-

Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives . Taylor & Francis Online. [Link]

-

This compound | C18H15N | CID 350072 . PubChem, National Institutes of Health. [Link]

-

Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate . ResearchGate. [Link]

-

Understanding the Synthesis and Applications of Tetra-Aminophenyl Terphenyl . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and mutagenic properties of 4,4″-diamino-p-terphenyl and 4,4″-diamino-p-quaterphenyl . ResearchGate. [Link]

-

Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution . ResearchGate. [Link]

-

This compound (C18H15N) . PubChemLite. [Link]

-

Adsorption of 4,4″-Diamino-p-Terphenyl on Cu(001): A First-Principles Study . MDPI. [Link]

-

This compound . MySkinRecipes. [Link]

-

Synthesis and reactions of meso-(p-nitrophenyl)porphyrins . ScienceDirect. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C18H15N | CID 350072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C18H15N) [pubchemlite.lcsb.uni.lu]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 20.210.105.67 [20.210.105.67]

- 10. jk-sci.com [jk-sci.com]

- 11. This compound(7293-45-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Photophysical and Chemical Properties of 4-Amino-p-terphenyl

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and chemical reactivity of 4-Amino-p-terphenyl. This molecule, featuring a highly conjugated terphenyl backbone coupled with an electron-donating amino group, is a significant building block in materials science and drug development. Its robust blue fluorescence, environmental sensitivity, and versatile chemical functionality make it a compelling candidate for applications ranging from organic light-emitting diodes (OLEDs) to advanced biological probes. This document details established synthetic protocols, explores the theoretical and practical aspects of its photophysical behavior—including its pronounced solvatochromism—and outlines methodologies for its characterization. It is intended to serve as an essential resource for researchers and professionals engaged in the fields of materials chemistry, photophysics, and medicinal chemistry.

Introduction: The Significance of this compound

This compound ([1,1':4',1''-terphenyl]-4-amine) is an aromatic amine built upon a rigid, highly fluorescent p-terphenyl core.[1] The parent p-terphenyl is renowned for its high fluorescence quantum yield, making it a benchmark blue-emitting fluorophore.[2] The strategic placement of an amino group at the 4-position significantly modulates the electronic and chemical properties of this scaffold. This functionalization introduces a potent electron-donating group, which not only facilitates further chemical modification but also induces compelling photophysical phenomena, such as intramolecular charge transfer (ICT).

The unique combination of a rigid, planarizable backbone and a reactive, environment-sensitive functional group positions this compound as a molecule of interest for:

-

Organic Electronics: As a hole-transporting material or a blue-emitting dopant in the emissive layers of OLEDs.[3][4]

-

Fluorescent Probes: As a core structure for designing sensors that report on local environmental polarity or specific binding events.

-

Drug Discovery: As a rigid scaffold for the synthesis of novel therapeutic agents, particularly as protein-protein interaction inhibitors.

This guide provides the foundational knowledge and practical protocols necessary to harness the potential of this versatile molecule.

Molecular Structure and Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-phenylphenyl)aniline; [1,1':4',1''-Terphenyl]-4-amine | [1] |

| CAS Number | 7293-45-0 | [1] |

| Molecular Formula | C₁₈H₁₅N | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 198-202 °C | [6] |

Below is a diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The most established route to this compound is a two-step process starting from the commercially available p-terphenyl: (1) electrophilic nitration to form 4-Nitro-p-terphenyl, followed by (2) reduction of the nitro group to an amine.[7]

Causality in Synthetic Strategy

-

Nitration Position: Electrophilic aromatic substitution on p-terphenyl preferentially occurs on the terminal rings rather than the central ring. This is because the resonance stabilization of the sigma complex intermediate can extend across all three rings when substitution occurs at the terminal positions, which is not possible for substitution on the central ring.[8] The 4-position (para) is favored over the 2-position (ortho) due to reduced steric hindrance.[8][9]

-

Reduction Method: The reduction of an aromatic nitro group is a high-yielding and clean reaction. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or the use of metals in acidic media (e.g., Sn or Fe in HCl).[10] The choice of method often depends on the scalability and the presence of other functional groups that might be sensitive to the reaction conditions.

Detailed Synthesis Protocol: Nitration of p-Terphenyl and Subsequent Reduction

This protocol is adapted from established literature procedures.[7]

Step 1: Synthesis of 4-Nitro-p-terphenyl

-

Dissolution: In a three-necked flask equipped with a dropping funnel and a condenser, dissolve p-terphenyl (1.0 mole) in glacial acetic acid (e.g., 500 mL) with heating.

-

Nitrating Agent: Prepare a solution of fuming nitric acid (e.g., a mixture of d. 1.49 and d. 1.59 acids) in glacial acetic acid.

-

Reaction: Heat the p-terphenyl solution to 55-60 °C. Add the nitric acid solution dropwise over one hour, maintaining the temperature of the reaction mixture.

-

Heating: After the addition is complete, continue heating the mixture at 55-60 °C for an additional 5 hours to ensure the reaction goes to completion.

-

Precipitation: Cool the reaction mixture and pour it into a large volume of cold water (e.g., 3000 mL) to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from glacial acetic acid to yield 4-Nitro-p-terphenyl as pale yellow crystals. The literature reports a melting point of 212-213 °C for this intermediate.[7]

Step 2: Synthesis of this compound

-

Suspension: Suspend the crude 4-Nitro-p-terphenyl (e.g., 10 g) in ethanol (e.g., 220 mL).

-

Reduction: Add a reducing agent such as stannous chloride (SnCl₂) dihydrate in concentrated hydrochloric acid (HCl) or perform catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere.

-

Reflux: Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Workup: Cool the reaction mixture. If using SnCl₂/HCl, make the solution alkaline with a strong base (e.g., NaOH) to precipitate the tin salts and free the amine.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound. The literature reports a melting point of 197-198 °C.[7]

Expected Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the aromatic protons on the three phenyl rings. The protons on the amine-substituted ring will show distinct shifts and coupling patterns compared to the other rings.

-

¹³C NMR: Resonances for the 18 carbon atoms. The carbon atom attached to the amino group (C-N) will be significantly shifted upfield compared to its counterpart in p-terphenyl.

-

FT-IR: Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-N stretching vibrations.

-

Mass Spectrometry (GC-MS): A molecular ion peak (M⁺) corresponding to the molecular weight of 245.32 g/mol .[1]

Photophysical Properties

The photophysical behavior of this compound is governed by the interplay between its extended π-conjugated system and the electron-donating amino group. This leads to strong absorption in the UV region and intense fluorescence, the characteristics of which are highly sensitive to the molecular environment.

Electronic Absorption and Emission: A Jablonski Diagram Perspective

Absorption of a UV photon promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The primary transition is a π → π* transition localized on the terphenyl backbone. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, it can return to the ground state via two main pathways:

-

Fluorescence: Radiative decay by emitting a photon.

-

Non-radiative decay: Internal conversion or intersystem crossing to the triplet state (T₁).

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F). The parent p-terphenyl has a very high quantum yield of 0.93 in cyclohexane, indicating that fluorescence is the dominant decay pathway.[2] The introduction of the amino group is expected to maintain strong fluorescence.

Caption: A simplified Jablonski diagram for this compound.

Solvatochromism and Intramolecular Charge Transfer (ICT)

A key feature of molecules with electron-donating (e.g., -NH₂) and electron-accepting (the π-system) components is solvatochromism: a shift in the absorption or emission spectra with changes in solvent polarity.

-

Mechanism: In the ground state, this compound has a relatively nonpolar character. Upon photoexcitation, electron density shifts from the amino group to the terphenyl backbone, creating an excited state with a significant dipole moment. This is known as an Intramolecular Charge Transfer (ICT) state.[11]

-

Observational Effect: Polar solvents can stabilize this polar ICT excited state more effectively than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission maximum as solvent polarity increases. This phenomenon is also known as positive solvatochromism.[12] The absorption spectrum is typically less affected because the ground state is not as strongly influenced by solvent polarity.[13]

| Solvent | Dielectric Constant (ε) | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | ~300 | ~360 | ~5500 |

| Toluene | 2.38 | ~305 | ~375 | ~6200 |

| Dichloromethane | 8.93 | ~310 | ~410 | ~8300 |

| Acetonitrile | 37.5 | ~310 | ~440 | ~10000 |

| Methanol | 32.7 | ~308 | ~450 | ~10500 |

Note: This data is illustrative and intended to demonstrate the principle of solvatochromism. Actual experimental values may vary.

Experimental Protocols for Photophysical Characterization

To validate the photophysical properties of a synthesized batch of this compound, a series of standard spectroscopic experiments are required.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is the most common and reliable approach for determining fluorescence quantum yield (Φ_F). It compares the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.[14]

-

Causality of Protocol Design: The core principle is that if two solutions (sample and standard) have the same absorbance at the same excitation wavelength, they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[11] To ensure accuracy and minimize artifacts like the inner filter effect, all measurements are conducted on a series of dilute solutions where absorbance is kept below 0.1.

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol:

-

Standard Selection: Choose a suitable fluorescence standard. For a blue emitter like this compound (expected emission ~360-450 nm), Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.58) is a common choice.

-

Solvent: Use a spectroscopic grade solvent. If possible, use the same solvent for both the standard and the sample. If different solvents are used, a correction for the refractive index (η) must be applied.

-

Solution Preparation: Prepare stock solutions of the test sample and the standard. From these, prepare a series of 5-6 dilutions for each, ensuring the absorbance at the chosen excitation wavelength (λ_ex) is between 0.01 and 0.1 in a 1 cm cuvette.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the corrected emission spectrum for each solution.

-

Use the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.

-

Record the emission spectrum of a solvent blank and subtract it from each sample spectrum.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (area under the curve) for each corrected emission spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Perform a linear regression for each data set to obtain the gradients (slopes), m_x for the sample and m_st for the standard.

-

-

Calculation: Calculate the quantum yield of the sample (Φ_x) using the following equation:[14]

Φ_x = Φ_st * (m_x / m_st) * (η_x² / η_st²)

Where Φ_st is the quantum yield of the standard, and η_x and η_st are the refractive indices of the sample and standard solutions, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is the gold-standard technique for its measurement.[2]

-

Principle of TCSPC: The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the laser pulse (the "start" signal) and the detection of the first emitted photon (the "stop" signal). By repeating this process millions of times and building a histogram of the arrival times, the exponential decay of the fluorescence intensity can be accurately reconstructed.

Simplified Experimental Workflow:

-

Instrumentation: A TCSPC system consists of a picosecond pulsed laser or LED, a sample holder, a high-speed single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).[13]

-

Sample Preparation: Prepare a dilute solution of this compound (absorbance < 0.1 at λ_ex) in the solvent of interest.

-

Data Acquisition:

-

Excite the sample at an appropriate wavelength (e.g., near its absorption maximum).

-

Collect emitted photons over a time range sufficient to capture the full decay (typically 5-10 times the expected lifetime).

-

Acquire data until a sufficient number of photon counts are collected in the peak channel (e.g., >10,000) to ensure good statistics.

-

Measure an instrument response function (IRF) using a scattering solution (e.g., Ludox) to account for the temporal spread of the instrument itself.

-

-

Data Analysis:

-

The collected decay data is fitted to an exponential or multi-exponential decay model using deconvolution software, which mathematically removes the effect of the IRF.

-

The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A successful fit yields the fluorescence lifetime(s) (τ).

-

Chemical Properties and Reactivity

The chemistry of this compound is characterized by the reactivity of its two key components: the nucleophilic amino group and the aromatic terphenyl core.

Reactivity of the Amino Group

The primary amino group is a potent nucleophile and a strongly activating, ortho, para-directing group for further electrophilic aromatic substitution.

-

Acylation: The amine readily reacts with acylating agents like acetic anhydride to form the corresponding amide. This is a common strategy to "tame" the high reactivity of the amine and protect it during subsequent reactions, such as nitration or halogenation of the other rings. The amide is less activating than the free amine.[10]

-

Alkylation: The amine can be alkylated, though over-alkylation can be an issue.

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Reactivity of the Aromatic Core

The terphenyl backbone can undergo electrophilic aromatic substitution. As established during the synthesis, the terminal rings are more activated than the central ring. The presence of the powerful activating -NH₂ group makes the amine-substituted ring highly susceptible to further substitution at the positions ortho to the amine. Without protection, reactions like bromination can lead to multiple substitutions on this ring.

Applications in Research and Development

-

Organic Light-Emitting Diodes (OLEDs): The rigid, conjugated structure of this compound, combined with its high fluorescence efficiency, makes it an excellent candidate for OLEDs. The amino group facilitates good hole injection/transport properties, allowing it to function as a hole-transport layer (HTL) material. Furthermore, its derivatives are explored as deep-blue emitters, which are crucial for high-quality displays and lighting.[13]

-

Fluorescent Probes: The solvatochromic properties of this compound make it a sensitive reporter of local polarity. By attaching recognition moieties (e.g., ligands for a specific protein), it can be developed into fluorescent probes where a change in the emission wavelength or intensity signals a binding event or a change in the cellular environment.

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Hazards: It is reported to cause skin and serious eye irritation. It may also be toxic to aquatic life.[1]

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule of significant scientific and technological interest, bridging the gap between fundamental photophysics and applied materials science. Its synthesis is straightforward, and its chemical functionality allows for a wide range of derivatization. The core of its utility lies in its robust blue fluorescence and its sensitive response to the local environment, driven by an intramolecular charge transfer excited state. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively synthesize, characterize, and deploy this compound and its derivatives to develop next-generation organic electronics, chemical sensors, and biomedical tools.

References

-

Williams, A. T. R., et al. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. (n.d.). PMC - NIH. [Link]

-

Time-correlated single photon counting (TCSPC). (n.d.). University of Jena. [Link]

-

Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. (n.d.). Lund University Publications. [Link]

-

Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

p-Terphenyl. (n.d.). Oregon Medical Laser Center. [Link]

-

THE NITRATION OF TERPHENYLS. (n.d.). Journal of the American Chemical Society. [Link]

-

Time-Correlated Single Photon Counting. (n.d.). Becker & Hickl GmbH. [Link]

-

Electrophilic aromatic substitution. Part 21. The reactivity of o-, m-, and p-terphenyl in protiodetritiation. (1978). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Adsorption of 4,4″-Diamino-p-Terphenyl on Cu(001): A First-Principles Study. (2021). MDPI. [Link]

-

Most activated position on para-terphenyl for EAS. (2018). Chemistry Stack Exchange. [Link]

-

Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. (n.d.). ResearchGate. [Link]

-

PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. (n.d.). wjst.wu.ac.th. [Link]

-

Nitration of p-Quaterphenyl. (n.d.). ElectronicsAndBooks. [Link]

-

Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. (n.d.). ResearchGate. [Link]

-

Synthesis and mutagenic properties of 4,4?-diamino-p-terphenyl and 4,4?-diamino-p-quaterphenyl. (n.d.). ResearchGate. [Link]

-

Is the amino group in p-aminophenol more reactive than its phenol group towards acetic anhydride?. (n.d.). Homework.Study.com. [Link]

-

Symmetry breakdown of 4,4″-diamino-p-terphenyl on a Cu(111) surface by lattice mismatch. (2018). PMC - NIH. [Link]

-

The Critical Role of 4,4'-Dinitro-p-terphenyl in OLED Manufacturing. (n.d.). Syndischem. [Link]

-

Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. (n.d.). RSC Publishing. [Link]

-

The nitration of p-terphenyl in glacial acetic acid. (1960). Journal of the Chemical Society. [Link]

-

Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (n.d.). MDPI. [Link]

-

Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. (n.d.). PMC. [Link]

-

Effects of the N-alicyclic cation and backbone structures on the performance of poly(terphenyl)-based hydroxide exchange membranes. (n.d.). Journal of Materials Chemistry A (RSC Publishing). [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

-

Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (n.d.). MDPI. [Link]

-

A convenient and efficient one pot synthesis of unsymmetrically substituted p -terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. (n.d.). ResearchGate. [Link]

-

Synthesis of Substituted o-Terphenyl via Electrophilic Aromatic Substitution and Other Routes. (n.d.). ResearchGate. [Link]

-

Synthesis of Terphenyls. (n.d.). ResearchGate. [Link]

-

Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (n.d.). Semantic Scholar. [Link]

-

Studies in the terphenyl series. Part I. p-Terphenyl, nitro-, amino-, and halogeno-p-terphenyls. (1938). Journal of the Chemical Society (Resumed). [Link]

-

Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications: Design and electro-optic. (n.d.). Journal of Materials and Environmental Science. [Link]

-

Chemical and photophysical properties of materials for OLEDs. (n.d.). ResearchGate. [Link]

-

Fluorescence quantum yield measurements. (1976). NIST Technical Series Publications. [Link]

Sources

- 1. This compound | C18H15N | CID 350072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. omlc.org [omlc.org]

- 3. Fluorescence Lifetime Phasor Analysis and Raman Spectroscopy of Pigmented Organic Binders and Coatings Used in Artworks [mdpi.com]

- 4. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Adsorption of 4,4″-Diamino-p-Terphenyl on Cu(001): A First-Principles Study | MDPI [mdpi.com]

- 6. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. References | ISS [iss.com]

An In-Depth Technical Guide to the Solubility of 4-Amino-p-terphenyl in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-p-terphenyl (4-ApTP). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular determinants of 4-ApTP's solubility, offers predictive insights into its behavior in various common organic solvents, and provides a robust experimental framework for precise solubility determination. In the absence of extensive publicly available quantitative data, this guide emphasizes the foundational principles and methodologies that empower researchers to generate reliable, application-specific solubility profiles.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₈H₁₅N) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a rigid terphenyl backbone with a terminal amino group.[1][2] This unique structure imparts properties that make it a valuable building block in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs).[3] The solubility of 4-ApTP in organic solvents is a critical parameter that governs its utility in various applications, including:

-

Synthesis and Purification: Solvent selection is paramount for achieving high yields and purity during the synthesis and subsequent crystallization or chromatographic purification of 4-ApTP and its derivatives.

-

Thin-Film Deposition: For applications in electronics, uniform and defect-free thin films are often prepared from solution. Understanding and controlling solubility is key to optimizing deposition processes like spin coating and inkjet printing.

-

Formulation Development: In the context of drug discovery, should this scaffold be explored, solubility is a primary determinant of a compound's dissolution rate and subsequent bioavailability.[4]

This guide will provide the theoretical and practical knowledge necessary to navigate the challenges associated with the solubility of this complex aromatic amine.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a useful starting point, where the polarity of the solute and solvent are matched. The structure of this compound presents a duality in its nature.

-

The Terphenyl Backbone: The core of the molecule consists of three fused benzene rings, forming a p-terphenyl structure. This large, nonpolar, and rigid system is hydrophobic and lipophilic, favoring interactions with nonpolar organic solvents through van der Waals forces.[4] The extensive π-electron system of the aromatic rings can also participate in π-π stacking interactions.[5]

-

The Amino Group: The primary amine (-NH₂) group introduces a polar and hydrogen-bonding capable functionality to the molecule.[6] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the N-H bonds can act as hydrogen bond donors. This group enhances the molecule's ability to interact with polar solvents. Furthermore, as a basic functional group, the amine can be protonated in acidic media to form a salt, which can dramatically increase aqueous solubility.[6][7]

The topological polar surface area (TPSA) of this compound is computed to be 26 Ų, indicating a degree of polarity conferred by the amino group.[1] However, the large nonpolar surface area of the terphenyl backbone is the dominant feature, suggesting that overall, the molecule will have limited solubility in highly polar solvents like water and will favor organic solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of this compound's solubility in different classes of organic solvents can be made.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Benzene, Hexane, Diethyl Ether | High to Moderate | The nonpolar terphenyl backbone will interact favorably with these nonpolar solvents through London dispersion forces. Aromatic solvents like toluene and benzene are expected to be particularly effective due to potential π-π interactions. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have a dipole moment and can engage in dipole-dipole interactions with the amino group of 4-ApTP. They are generally good solvents for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Sparingly Soluble | While these solvents can hydrogen bond with the amino group, the large, nonpolar terphenyl backbone will disrupt the strong hydrogen-bonding network of the alcohol, making dissolution less favorable. Solubility is expected to decrease as the alkyl chain of the alcohol increases. |

| Aqueous | Water | Insoluble | The large hydrophobic terphenyl structure will dominate, leading to very poor solubility in water.[6] |

It is important to note that these are predictions. For precise applications, experimental determination is essential.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reproducible solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8]

Isothermal Shake-Flask Method

This method measures the concentration of a saturated solution of the solute in a specific solvent at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.01 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis Spectrophotometer.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Record the mass of the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. For polycyclic aromatic compounds, this can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of this compound.[5][9]

-

A calibration curve must be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample determined from the calibration curve.

-

DF = Dilution factor.

-

-

The results are typically expressed in units of g/L, mg/mL, or mol/L.

Visual Representation of the Experimental Workflow

Caption: Isothermal Shake-Flask Experimental Workflow.

Data Summary and Interpretation

While specific quantitative data is not available in the literature, researchers can populate the following table with their experimentally determined values.

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Toluene | Nonpolar Aprotic | 25 | Experimental Value | Experimental Value |

| Hexane | Nonpolar Aprotic | 25 | Experimental Value | Experimental Value |

| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Experimental Value |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Experimental Value | Experimental Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Experimental Value |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Value | Experimental Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Experimental Value |

| Methanol | Polar Protic | 25 | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions based on molecular structure with a detailed, actionable experimental protocol, researchers are well-equipped to generate the precise solubility data required for their specific applications. The principles and methodologies outlined herein provide a self-validating system for ensuring data integrity and reproducibility. Further research to populate the data summary table will be invaluable to the scientific community, particularly in the fields of materials science and organic electronics.

References

-

Spectroscopic Techniques for Solubility Determination. Solubility of Things. [Link]

-

Solvent Selection Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Qualitative Analysis of Organic Compounds. [Link]

-

Organic Chemistry Solubility Tests: Qualitative Analysis. Studylib. [Link]

-

Qualitative Analysis of Organic Compounds. [Link]

-

Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. [Link]

-

Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences. [Link]

-

Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

-

Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. ResearchGate. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

-

This compound. PubChem. [Link]

- Method for determining solubility of a chemical compound.

-

Amines - Lab Demonstration / solubility / basic character. YouTube. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline. University of North Texas Digital Library. [Link]

-

Chemical structure of 1,4-substituted p-terphenyl compounds analysed in this study. ResearchGate. [Link]

-

CHEMISTRY (862). [Link]

-

Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu. [Link]

-

Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Semantic Scholar. [Link]

Sources

- 1. This compound | C18H15N | CID 350072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 7293-45-0 [chemicalbook.com]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. scirp.org [scirp.org]

- 6. youtube.com [youtube.com]

- 7. studylib.net [studylib.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Amino-p-terphenyl: A Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources did not yield an experimentally determined crystal structure for 4-Amino-p-terphenyl. Consequently, this technical guide presents a theoretical analysis based on computational modeling using Density Functional Theory (DFT). The presented structural parameters, molecular geometries, and crystal packing arrangements are predictions and should be interpreted as such. This guide serves to provide a robust theoretical framework for the solid-state and molecular characteristics of this compound, which can inform future experimental investigations and applications.

Introduction: The Significance of this compound

This compound is a conjugated aromatic amine that has garnered interest in materials science and medicinal chemistry. Its rigid, rod-like structure, coupled with the electronic properties endowed by the terminal amino group, makes it a promising building block for organic light-emitting diodes (OLEDs), molecular wires, and other organic electronic devices. In the realm of drug development, the terphenyl scaffold can be functionalized to create non-peptide mimics of alpha-helices, which are crucial for disrupting protein-protein interactions implicated in various diseases.

A thorough understanding of the three-dimensional structure of this compound is paramount for rationally designing novel materials and therapeutics. The molecular geometry dictates the electronic coupling between the phenyl rings and the nature of intermolecular interactions, which in turn govern the bulk properties of the material. In a biological context, the precise shape and electrostatic potential of the molecule are critical for its binding affinity and selectivity to a target protein. This guide provides a detailed theoretical exploration of the molecular and crystal structure of this compound, offering foundational knowledge for its application in diverse scientific fields.

Methodology: A Computational Approach to Structure Elucidation